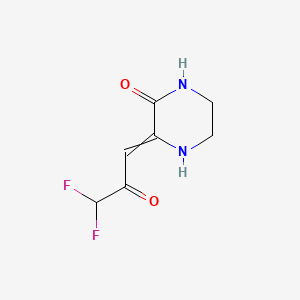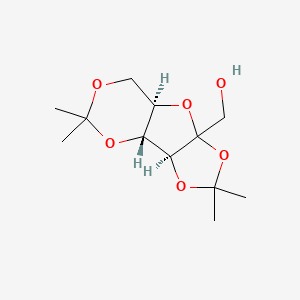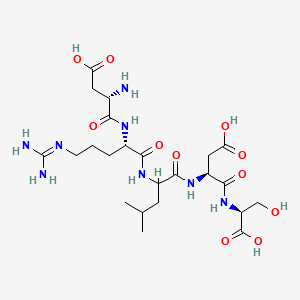
Drlds
Descripción general
Descripción
Drlds, also known as Dihydrolipoamide dehydrogenase, is an enzyme that plays a crucial role in the process of energy production in the body. This enzyme is found in the mitochondria of cells and is involved in the process of converting food into energy. Drlds has been extensively researched due to its various applications in the field of science and medicine.
Aplicaciones Científicas De Investigación
Gene Expression Studies in Lymphoid Cells : A study by Illges, Krawinkel, and Radbruch (1998) described a polyadenylated RNA named Drld (Differentially regulated in lymphoid organs and differentiation) in murine lymphocytes. Drld defines a new family of genetic elements and shows potential in gene expression studies, especially in lymphoid cells and differentiation processes (Illges, Krawinkel, & Radbruch, 1998).
Design Research in Information Systems : Goldkuhl (2011) discussed the role of design research (DR) in the information systems domain. The paper elaborates on the epistemological foundations of DR and explores different types of DR from a pragmatist perspective. This research is significant in understanding how design and research are integrated within information systems (Goldkuhl, 2011).
Rapid Luminescence Lifetime Determination : Collier and Mcshane (2012) described a dynamic rapid lifetime determination (DRLD) method for accurately calculating luminescence lifetimes. This method improves the accuracy of real-time measurements, which is crucial in applications such as sensors and biosensors (Collier & Mcshane, 2012).
Educational Technology and Instructional Design : Oh and Reeves (2010) compared design research (DR) and Instructional Systems Design (ISD) in the field of educational technology. Their research provides insights into how these methodologies differ and their implications for educational technology researchers and practitioners (Oh & Reeves, 2010).
Data Replication in Scientific Collaborations : Chervenak et al. (2005) presented the design and implementation of a data replication service (DRS) for scientific applications. This service is based on the lightweight data replicator (LDR) system, highlighting its importance in managing data for scientific collaborations (Chervenak et al., 2005).
Propiedades
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N8O11/c1-10(2)6-13(20(39)30-14(8-17(35)36)21(40)31-15(9-32)22(41)42)29-19(38)12(4-3-5-27-23(25)26)28-18(37)11(24)7-16(33)34/h10-15,32H,3-9,24H2,1-2H3,(H,28,37)(H,29,38)(H,30,39)(H,31,40)(H,33,34)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13?,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLUAFITKPPCRS-CMTGQMGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Drlds | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)

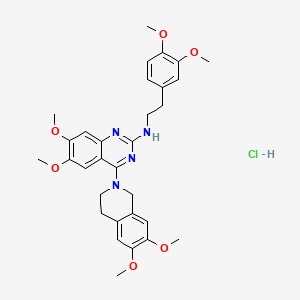
![5/'-O-(4,4-Dimethoxytrityl)-2/'-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid](/img/structure/B587012.png)
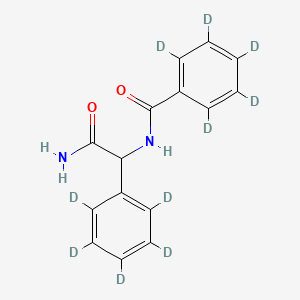
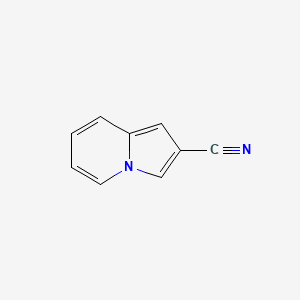
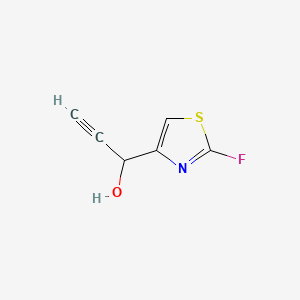
![3,4-Dihydro-1H-pyrido[3,4-b]indole-5,6(2H,9H)-dione](/img/structure/B587027.png)
